"4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde" chemical properties and structure
"4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde" chemical properties and structure
Topic: "4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde" Chemical Properties and Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Bifunctional Building Block for Orthogonal Synthesis
Executive Summary
4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde (CAS: 40681-88-7) represents a critical class of "masked" bifunctional intermediates in organic synthesis. By protecting the ketone functionality of 4-acetylbenzaldehyde as a cyclic acetal (dioxolane), this molecule allows researchers to perform chemoselective transformations on the aldehyde group without affecting the ketone. This orthogonality is essential in the synthesis of complex pharmaceutical scaffolds, linkers, and liquid crystal mesogens where the simultaneous presence of two electrophilic carbonyls would otherwise lead to polymerization or non-selective coupling.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a central benzene ring substituted at the para positions with two distinct functionalities:
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Formyl Group (-CHO): A highly reactive electrophile susceptible to nucleophilic attack (e.g., Grignard, amines) and oxidation/reduction.
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2-Methyl-1,3-dioxolane Group: An acid-labile protecting group masking an acetyl (methyl ketone) moiety. This group is stable to bases, nucleophiles, and reducing agents, providing a "safety lock" for the ketone during aldehyde manipulations.
Key Properties Table
| Property | Data |
| CAS Number | 40681-88-7 |
| IUPAC Name | 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde |
| Synonyms | 2-(4-Formylphenyl)-2-methyl-1,3-dioxolane; 4-Acetylbenzaldehyde ethylene acetal |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Physical State | White to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in water |
| Stability | Stable under basic and neutral conditions; Hydrolyzes in acidic media |
| Storage | Inert atmosphere, 2-8°C (Aldehydes oxidize to acids over time) |
Synthetic Routes & Production Protocols
The synthesis of 4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde requires a strategic approach to ensure the ketone is protected while the aldehyde remains free. The direct mono-protection of 4-acetylbenzaldehyde is difficult due to the higher reactivity of the aldehyde. Therefore, the standard industrial route proceeds via 4-bromoacetophenone .
Primary Synthesis Workflow (Recommended)
Step 1: Protection of 4-Bromoacetophenone The ketone is protected first using ethylene glycol and an acid catalyst. The electron-withdrawing bromine atom makes the carbonyl slightly more electrophilic, aiding the reaction.
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Reagents: 4-Bromoacetophenone, Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, cat.), Toluene.
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Conditions: Reflux with Dean-Stark trap to remove water (azeotropic distillation).
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Yield: >90%.
Step 2: Formylation via Lithiation
The protected aryl bromide is converted to the aldehyde. The acetal group is stable to the strong base (
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Reagents: (1)
-Butyllithium ( -BuLi, 1.1 eq), THF, -78°C; (2) DMF (Dimethylformamide, 1.5 eq). -
Protocol:
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Dissolve the acetal from Step 1 in anhydrous THF under Argon/Nitrogen.
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Cool to -78°C. Slowly add
-BuLi. Stir for 30-60 min to form the aryl lithium species. -
Add dry DMF dropwise. The solution typically turns yellow.
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Warm to room temperature and quench with saturated aqueous NH₄Cl (mildly acidic/neutral to prevent acetal hydrolysis).
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Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
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Synthesis Workflow Diagram
Figure 1: Two-step synthesis route ensuring regiospecific placement of the aldehyde and acetal groups.
Spectroscopic Identification (Self-Validation)
To validate the synthesis, the following NMR signals are diagnostic. The key is observing the loss of the aldehyde proton signal if the reaction fails, or the presence of both the acetal and aldehyde signals in the product.
¹H NMR (400 MHz, CDCl₃) Prediction
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Aldehyde (-CHO):
10.01 ppm (s, 1H). Diagnostic peak. -
Aromatic Protons:
7.85 (d, J=8.2 Hz, 2H) and 7.65 (d, J=8.2 Hz, 2H). Typical AA'BB' pattern for para-substitution. -
Dioxolane Ring (-O-CH₂-CH₂-O-):
3.75 – 4.05 ppm (m, 4H). Appears as a multiplet due to ring conformation. -
Methyl Group (-CH₃):
1.65 ppm (s, 3H). Singlet, distinct from the acetyl methyl (~2.6 ppm) of the starting material.
¹³C NMR (100 MHz, CDCl₃)
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Carbonyl (C=O): ~192 ppm.
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Acetal Carbon (O-C-O): ~108 ppm. Crucial for confirming protection.
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Aromatic Carbons: ~126, 129, 135, 150 ppm.
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Dioxolane Carbons: ~64 ppm.
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Methyl Carbon: ~27 ppm.
Reactivity & Strategic Applications
The primary value of this molecule is its orthogonal reactivity . It allows for the modification of the aldehyde "head" while the ketone "tail" remains dormant.
Aldehyde-Selective Transformations
Since the acetal is stable to bases and nucleophiles, the aldehyde can undergo:
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Wittig/Horner-Wadsworth-Emmons Reaction: Reaction with phosphonium ylides to form styrenes.
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Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ to form benzylamines.
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Grignard Addition: Addition of R-MgX to form secondary alcohols.
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Oxidation: Conversion to benzoic acid derivatives using NaClO₂ (Pinnick oxidation).
Deprotection (Unmasking)
Once the aldehyde chemistry is complete, the ketone is revealed using mild aqueous acid.
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Conditions: 1N HCl in THF/Water or Acetone/Water at RT.
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Result: The dioxolane ring hydrolyzes, releasing ethylene glycol and regenerating the methyl ketone.
Reactivity Pathway Diagram
Figure 2: Orthogonal reaction pathways demonstrating chemoselective modification followed by ketone unmasking.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for benzaldehyde derivatives.
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Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Use in a fume hood. Avoid inhalation of dust/vapors.
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air. The acetal is sensitive to moisture/acid; keep dry.
References
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BenchChem. Synthesis routes of 4-(1,3-Dioxolan-2-yl)benzaldehyde. Retrieved from
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PubChem. 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from
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Organic Chemistry Portal. Protecting Groups: 1,3-Dioxolanes. Retrieved from
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Sigma-Aldrich. Product Specification: 4-(1,3-Dioxolan-2-yl)benzaldehyde.[1][2] Retrieved from
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Royal Society of Chemistry. NMR Data for substituted benzaldehydes. Electronic Supplementary Information. Retrieved from
